1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
Description
Contextualization of Macrocyclic Chemistry and Cyclophanes
Macrocyclic chemistry is a significant branch of chemistry focusing on large cyclic molecules, typically described as containing a ring of twelve or more atoms. Classic examples of macrocycles include crown ethers, calixarenes, and porphyrins. These molecules are notable for their ability to selectively bind ions and small molecules within their central cavities, a characteristic that facilitates applications such as ion transport across membranes. The conformational preferences of macrocycles are a key area of study, as they tend to adopt stable shapes that minimize nonbonded interactions across the ring.
Within this field, cyclophanes represent a unique and intriguing class of molecules. They are characterized by an aromatic ring, most commonly a benzene (B151609) derivative, and an aliphatic chain that forms a bridge between two non-adjacent positions of the aromatic ring. This bridged architecture often imparts significant strain into the molecule, which can lead to unusual physical and chemical properties. The constrained structure can restrict the rotation of the aromatic ring and even cause it to bend out of its typical planar geometry, creating well-defined, rigid cavities that are central to their function in supramolecular chemistry.
Significance of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane within Supramolecular Science
First reported in 1985, this compound, also known as CP44, has attracted considerable scientific attention as a foundational host molecule in supramolecular chemistry. lookchem.com Its structure, featuring a rigid paracyclophane framework with four strategically placed nitrogen atoms, makes it an adept molecular receptor. cymitquimica.com The nitrogen atoms enhance its electron-donating properties, and its well-defined cavity allows it to encapsulate smaller guest molecules, forming stable host-guest complexes. cymitquimica.comsmolecule.com
The significance of this compound is underscored by its role as a versatile building block for constructing more complex and functional supramolecular systems. Researchers have frequently modified its structure to improve properties like water solubility or to introduce responsive elements. chemicalbook.com For example, it serves as the core component for "steroid cyclophanes," where attached steroid moieties create sophisticated receptors for molecular recognition at interfaces. researchgate.net It is also used to construct larger oligomeric structures, such as dimers and tetramers, which exhibit enhanced and controllable guest-binding abilities. scirp.orgnih.gov Through the study of its inclusion complexes with various guest molecules, this compound has become a key model for investigating the fundamental principles of molecular recognition and host-guest chemistry. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
7,12,22,27-tetrazapentacyclo[26.2.2.23,6.213,16.218,21]octatriaconta-1(30),3(38),4,6(37),13(36),14,16(35),18,20,28,31,33-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4/c1-2-22-36-32-15-7-28(8-16-32)26-30-11-19-34(20-12-30)38-24-4-3-23-37-33-17-9-29(10-18-33)25-27-5-13-31(14-6-27)35-21-1/h5-20,35-38H,1-4,21-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPWJYMWDZWVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=CC=C(CC3=CC=C(C=C3)NCCCCNC4=CC=C(CC5=CC=C(C=C5)NC1)C=C4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Compound Data
Properties of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane and its derivatives have been characterized in various studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source Index |
|---|---|---|
| Molecular Formula | C₃₄H₄₀N₄ | cymitquimica.comlabproinc.com |
| Molecular Weight | 504.72 g/mol | cymitquimica.comlabproinc.com |
| CAS Number | 74043-83-7 | labproinc.com |
| Appearance | White to light yellow powder/crystal | cymitquimica.comtcichemicals.com |
| Melting Point | 183°C | labproinc.comchemicalbook.comalfachemic.com |
Table 2: Guest Binding Affinity Data
| Host Molecule | Guest Molecule | Binding Constant (K) / M⁻¹ | Conditions | Source Index |
|---|---|---|---|---|
| Cationic branch-type cyclophane tetramer (core: this compound) | 6-(p-toluidino)naphthalene-2-sulfonate (TNS) | 4.8 × 10⁵ | HEPES buffer, 298 K | scirp.org |
| pH-responsive cyclophane dimer (built from this compound) | 6-(p-toluidino)naphthalene-2-sulfonate (TNS) | 9.6 × 10⁴ | Aqueous buffer, pH 3.8, 298 K | nih.gov |
| pH-responsive cyclophane dimer (built from this compound) | 6-(p-toluidino)naphthalene-2-sulfonate (TNS) | 6.0 × 10⁴ | Aqueous buffer, pH 7.4, 298 K | nih.gov |
| pH-responsive cyclophane dimer (built from this compound) | 6-(p-toluidino)naphthalene-2-sulfonate (TNS) | 2.4 × 10⁴ | Aqueous buffer, pH 10.7, 298 K | nih.gov |
| Steroid cyclophane (core: this compound with L-lysine and cholate (B1235396) moieties) | 6-(p-toluidino)naphthalene-2-sulfonate (TNS) | 1.3 × 10⁶ | Aqueous acetate (B1210297) buffer, pH 5.0, 30.0 °C | oup.com |
Detailed Research Findings
Intrinsic Structural Features of the this compound Core
The core structure of this compound is a large macrocycle built from repeating aromatic and aliphatic units. The nomenclature "[6.1.6.1]" indicates the number of atoms in the bridges connecting the aromatic rings. Specifically, the structure consists of two diphenylmethane (B89790) units linked by two tetra-amine aliphatic chains. The molecular formula of the parent compound is C₃₄H₄₀N₄, with a molecular weight of approximately 504.71 g/mol . nih.govalfachemic.com
This paracyclophane is noted for its potential in supramolecular chemistry due to its ability to act as a scaffold. cymitquimica.com The nitrogen atoms within the structure enhance its electron-donating properties and provide key sites for functionalization. cymitquimica.com By attaching various functional groups to these nitrogen atoms, the solubility, reactivity, and host-guest binding properties of the cyclophane can be systematically modified. lookchem.comacs.org While it is a crucial building block, detailed crystallographic data for the unsubstituted parent compound is not widely available in published literature; its structural and dynamic properties are most often inferred from studies of its more complex derivatives.
Table 1: Physicochemical Properties of this compound This table is interactive and can be sorted by clicking on the headers.
| Property | Value | Source |
|---|---|---|
| CAS Number | 74043-83-7 | alfachemic.com |
| Molecular Formula | C₃₄H₄₀N₄ | nih.gov |
| Molecular Weight | 504.71 g/mol | alfachemic.com |
| Appearance | White to light yellow powder/crystal | tcichemicals.comstarshinechemical.com |
| Purity | >98.0% (HPLC) | alfachemic.comtcichemicals.com |
| Melting Point | 183°C | alfachemic.com |
Dynamic Conformational Changes and Cavity Formation
A key feature of systems built upon the this compound core is their ability to undergo significant conformational changes. These dynamics are fundamental to their function as host molecules, allowing them to adapt to and bind with specific guest molecules.
Derivatives of this compound can be designed to transition between an "open," relatively planar conformation and a closed, three-dimensional cavity structure. researchgate.net A notable example is a steroid cyclophane, where four steroid moieties are attached to the paracyclophane core. acs.org When spread as a Langmuir monolayer at an air-water interface, this molecule initially adopts an open conformation at low surface pressures. researchgate.net
Upon mechanical compression of the monolayer, the molecule undergoes a distinct phase transition. This pressure-induced change forces the steroid units to adopt a more upright conformation, converting the structure from a two-dimensional arrangement into a well-defined three-dimensional hydrophobic cavity. acs.org The formation of this cavity is crucial for its function in molecular recognition, as it creates a binding pocket for guest molecules. This dynamic process can be observed experimentally; for instance, the binding of an aqueous fluorescent probe like 6-(p-toluidino)naphthalene-2-sulfonate (TNS) increases abruptly upon cavity formation, leading to a sharp rise in fluorescence intensity. acs.org This reversible "catch and release" mechanism, driven by pressure changes, demonstrates a piezoluminescence effect. acs.org
The transition to a cavity-forming state is heavily dependent on the nature of the linkers connecting the functional units to the paracyclophane core. Flexible spacers, such as those derived from L-lysine, are often employed to connect moieties like steroids to the rigid tetraazaparacyclophane ring. researchgate.netacs.org These flexible linkers are not merely passive connectors; they are essential for the dynamic behavior of the entire supramolecular assembly.
The flexibility of the L-lysine spacers allows the appended steroid groups the motional freedom required to reorient themselves during the compression process, facilitating the transition from the open to the closed cavity state. acs.org The indispensable role of this dynamic characteristic is highlighted by control experiments with derivatives that cannot form an open conformation; these molecules show negligible changes in fluorescence upon compression, confirming that the flexibility and subsequent cavity formation are essential for efficient guest binding. acs.org
Stereochemical Aspects and Chiral Recognition Capabilities
While the parent this compound core is achiral, it serves as an excellent scaffold for the synthesis of complex chiral hosts. By chemically attaching chiral groups to the four nitrogen atoms, the macrocycle can be transformed into a powerful tool for stereochemistry, particularly for the recognition and differentiation of enantiomers. nih.govnih.gov
These functionalized derivatives are often referred to as Tetraaza Macrocyclic Chiral Solvating Agents (TAMCSAs). nih.govnih.gov For example, TAMCSAs have been synthesized using moieties from D-phenylalanine and (1S,2S)-(+)-1,2-diaminocyclohexane. nih.gov When a racemic mixture of a chiral guest molecule is introduced, the chiral host forms diastereomeric complexes with the R and S enantiomers. The distinct three-dimensional environments of these complexes lead to different magnetic shielding effects on the guest protons.
This difference is readily detected by ¹H NMR spectroscopy, where a single proton signal from the racemic guest splits into two separate signals, one for each enantiomer. nih.gov The magnitude of this separation, known as the chemical shift non-equivalence (ΔΔδ), is a direct measure of the recognition efficiency. TAMCSAs based on the tetraazaparacyclophane core have demonstrated remarkably large ΔΔδ values, in some cases exceeding 2.0 ppm, which is a significant separation in the context of NMR-based chiral recognition. nih.gov This makes them highly sensitive and effective agents for determining the absolute configuration and enantiomeric excess of chiral compounds like hydantoin (B18101) and thiohydantoin derivatives. nih.govnih.gov Computational modeling studies, including molecular mechanics, have been used to evaluate the guest-binding behavior and conformations of these complex host-guest systems. rsc.org
Table 2: Enantiomeric Recognition of Thiohydantoin Derivatives using a TAMCSA Data shows the non-equivalent chemical shift (ΔΔδ) of the N-H proton signal in guest enantiomers upon addition of a chiral solvating agent derived from this compound, as measured by ¹H NMR spectroscopy.
| Guest Compound | R Group | ΔΔδ (ppm) | Source |
|---|---|---|---|
| (±)-G1 | Phenyl | 1.349 | nih.gov |
| (±)-G2 | 4-Methylphenyl | 1.496 | nih.gov |
| (±)-G3 | 4-Methoxyphenyl | 1.458 | nih.gov |
| (±)-G4 | 4-Chlorophenyl | 1.294 | nih.gov |
| (±)-G5 | 4-Bromophenyl | 1.261 | nih.gov |
Supramolecular Interactions and Host Guest Chemistry of 1,6,20,25 Tetraaza 6.1.6.1 Paracyclophane
Fundamental Principles of Host-Guest Complexation
The formation of host-guest complexes involving 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane and its derivatives is governed by a combination of non-covalent interactions. In aqueous media, hydrophobic interactions serve as a primary driving force, compelling nonpolar guest molecules to seek refuge within the relatively nonpolar cavity of the cyclophane to minimize contact with water molecules. scirp.org
Beyond the hydrophobic effect, other non-covalent forces are instrumental in achieving molecular recognition and stabilizing the complex. These include:
Electrostatic Interactions: The four nitrogen atoms within the macrocyclic skeleton can be protonated or functionalized, allowing for significant electrostatic interactions with suitably charged guest molecules. scirp.orgnih.gov This is a key factor in both binding affinity and selectivity.
Van der Waals Forces: These forces are active within the host's cavity, contributing to the binding of guest molecules that have a complementary size and shape. tandfonline.com
The rigid structure of the paracyclophane framework contributes to its stability and pre-organizes the cavity for guest binding, a fundamental principle in host-guest chemistry that reduces the entropic penalty of complexation. cymitquimica.com
Mechanistically Controlled Molecular Recognition
A significant area of research involving this compound involves the development of "smart" host systems where guest binding and release can be controlled by external stimuli. This is achieved by modifying the basic cyclophane structure with functional groups that respond to specific environmental changes.
Derivatives of this compound, particularly steroid cyclophanes, have been engineered to function as molecular machines that respond to mechanical force. rsc.orgaip.orgresearchgate.net In these systems, the cyclophane core is connected to four steroid moieties (like cholic acid) through flexible spacers. tandfonline.comrsc.orgtandfonline.comnih.gov
When a monolayer of these steroid cyclophanes is spread at an air-water interface, its conformation can be manipulated by lateral pressure. aip.orgnih.gov
At low pressure (expanded state): The molecule adopts a planar, open conformation. rsc.org
At high pressure (compressed state): Mechanical compression forces a conformational change, creating a three-dimensional, well-defined cavity that can capture an aqueous guest molecule from the subphase. tandfonline.comtandfonline.comnih.gov
This process is reversible; subsequent expansion of the monolayer releases the guest. researchgate.netrsc.org This mechanically controlled capture and release can be repeated over multiple cycles, demonstrating a piezoluminescence effect when a fluorescent guest is used. tandfonline.comtandfonline.comnih.gov This dynamic control over the host's cavity allows for the regulation of molecular recognition using a simple mechanical stimulus. rsc.orgtandfonline.com Hydrostatic pressure has also been shown to dynamically control the cavity structure of derivatives to modulate molecular recognition. acs.org
The nitrogen atoms of the this compound skeleton are ideal points for introducing pH-sensitive functionalities. By attaching moieties such as amino acids, the host's charge and, consequently, its guest-binding properties can be controlled by the pH of the surrounding medium. oup.comnii.ac.jp
One study utilized a derivative functionalized with four L-aspartate moieties. oup.com This host molecule exhibits distinct protonation states depending on the pH:
Below pH 1: It exists primarily as a tetracationic species. oup.com
Above pH 11: It exists as a tetraanionic species. oup.com
This pH-induced change in the host's charge state dictates its molecular recognition behavior toward various aromatic guests. For example, the binding affinity for an anionic guest like naphthalene-2,6-disulfonate (B1230444) is significantly different at low and high pH due to the change in electrostatic interactions. oup.com
Similarly, a cyclophane dimer constructed from two tetraaza[6.1.6.1]-paracyclophane units and a zwitterionic linker showed pronounced pH-dependent guest-binding. nih.gov The dimer exhibited a much higher binding affinity for the anionic fluorescent guest 6-p-toluidinonaphthalene-2-sulfonate (TNS) at acidic pH (3.8) compared to neutral (7.4) or basic (10.7) conditions. This is attributed to the favorable electrostatic interaction between the net cationic host at low pH and the anionic guest. nih.gov
Thermodynamics and Kinetics of Binding Processes
Understanding the thermodynamic and kinetic parameters of host-guest complexation is crucial for designing hosts with high affinity and selectivity.
The strength of the interaction between a host and a guest is quantified by the binding constant (K), also known as the formation or association constant. For systems involving this compound derivatives, binding constants are commonly determined using spectroscopic titration methods.
¹H NMR Spectroscopy: Changes in the chemical shifts of the guest's protons upon addition of the host are monitored. By fitting these titration curves, the binding constant for a 1:1 host-guest complex can be calculated. oup.com
Fluorescence Spectroscopy: This method is used when the guest is a fluorescent probe whose emission properties (e.g., intensity) change upon binding to the host's hydrophobic cavity. nih.govresearchgate.net The binding constant is often evaluated using the Benesi-Hildebrand relationship. scirp.orgnih.gov
The following tables present reported binding constants for various guests with derivatives of this compound, illustrating the influence of pH and host structure.
| Guest Compound | K at pD 1.0 | K at pD 11.0 |
|---|---|---|
| Naphthalene-2,6-disulfonate (3) | 1.5 x 10³ | 1.2 x 10² |
| 2,6-Bis(trimethylammoniomethyl)naphthalene (4) | 2.1 x 10² | 3.7 x 10³ |
| 3-Indolylacetic acid (6) | 1.3 x 10² | 1.3 x 10³ |
| 3-(2-Aminoethyl)indole (7) | 1.2 x 10³ | 4.8 x 10² |
| pH | K (M⁻¹) |
|---|---|
| 3.8 | 9.6 x 10⁴ |
| 7.4 | 6.0 x 10⁴ |
| 10.7 | 2.4 x 10⁴ |
| Host Compound | Binding Constant (K / M⁻¹) |
|---|---|
| Cationic Branch-Type Cyclophane Tetramer (1a) | 4.8 x 10⁵ |
| Steroid Cyclophane (at air-water interface) | (5-9) x 10⁴ |
The affinity and selectivity of host-guest complexation are dictated by a delicate balance of several factors:
Electrostatic Interactions: As demonstrated by the pH-dependent studies, matching the charge of the host and guest is a powerful tool for controlling binding. Favorable electrostatic attraction significantly enhances binding constants, while repulsion diminishes them. nih.govoup.com
Hydrophobicity: The hydrophobic effect is a dominant force for binding nonpolar guests in aqueous solutions. The extended hydrophobic cavity of the paracyclophane is crucial for this interaction. scirp.org
Enthalpy-Entropy Compensation: Thermodynamic analyses have shown that the complexation of this compound with anilinonaphthalene sulfonic acids is an enthalpy-driven process. researchgate.net This suggests that the formation of favorable non-covalent interactions (negative enthalpy change) is the main thermodynamic driving force, overcoming the entropic penalty of association.
Guest Size and Shape: The principle of complementarity is key. The guest must fit sterically within the host's cavity for stable complex formation to occur. tandfonline.com
Specific Guest Molecules and Their Interactions with this compound
The unique structural architecture of this compound, often abbreviated as CP44, renders it an effective host for a variety of guest molecules. cymitquimica.comsmolecule.com Its sizable hydrophobic cavity, complemented by the electron-donating nitrogen atoms, facilitates the formation of stable host-guest complexes. cymitquimica.com The interactions are primarily driven by non-covalent forces, including hydrophobic interactions, with electrostatic forces playing a significant role, especially in functionalized derivatives. scirp.org
Research has demonstrated the ability of this compound and its derivatives to encapsulate various aromatic and charged organic molecules. The binding affinity and specificity are influenced by factors such as the size, shape, and electronic properties of the guest molecule, as well as the microenvironment, including pH. oup.commdpi.com
A notable derivative of this compound was synthesized with four L-aspartate moieties, creating a pH-responsive host. This modified cyclophane exhibits different ionization states depending on the pH, which in turn modulates its molecular recognition capabilities. oup.com At a low pD (a measure of acidity in deuterium (B1214612) oxide), the host is tetracationic, while at a high pD, it becomes tetraanionic. oup.com This pH-dependent charge state directly influences its interaction with various guest molecules. oup.com
For instance, studies with a range of aromatic guests have revealed this pH-responsive binding. Upon the addition of the host to aqueous solutions of these guests, upfield shifts in their nuclear magnetic resonance (NMR) signals were observed, indicating the formation of host-guest complexes. oup.com The guest molecules investigated in this context included naphthalene-2,6-disulfonate, 2,6-bis(trimethylammoniomethyl)naphthalene, 1,4-bis(trimethylammoniomethyl)benzene, 3-indolylacetic acid, and 3-(2-aminoethyl)indole. oup.com
Furthermore, the inclusion complexation of this compound with several anilinonaphthalene sulfonic acids (ANSs) has been characterized using fluorescence spectroscopy. researchgate.net These studies confirmed the formation of 1:1 inclusion complexes where the paracyclophane encapsulates the naphthalene (B1677914) moiety of the ANS guests. researchgate.net The complexation with ANSs was found to be an enthalpy-driven process. researchgate.net
Derivatives of this compound have been incorporated into more complex supramolecular structures, such as steroid cyclophanes and cyclophane dimers, to enhance their guest-binding abilities. mdpi.comresearchgate.net For example, a water-soluble cyclophane dimer constructed from two tetraaza[6.1.6.1]paracyclophane units demonstrated a strong affinity for the anionic guest 6-p-toluidinonaphthalene-2-sulfonate (TNS), with the binding constant being pH-dependent. mdpi.com At pH 3.8, the binding was strongest, indicating a favorable electrostatic interaction between the anionic guest and the net cationic host. mdpi.com Steroid cyclophanes incorporating the this compound core have also shown efficient binding of TNS. nih.govrsc.org
The following table summarizes the binding constants for the interaction of a pH/reduction dual-responsive cyclophane dimer, which is constructed with two tetraaza[6.1.6.1]paracyclophane units, with the fluorescent guest molecule 6-p-toluidinonaphthalene-2-sulfonate (TNS) at various pH levels.
| Guest Molecule | pH | Binding Constant (K/M-1) |
|---|---|---|
| 6-p-toluidinonaphthalene-2-sulfonate (TNS) | 3.8 | 9.6 × 104 |
| 6-p-toluidinonaphthalene-2-sulfonate (TNS) | 7.4 | 6.0 × 104 |
| 6-p-toluidinonaphthalene-2-sulfonate (TNS) | 10.7 | 2.4 × 104 |
This data illustrates the pH-dependent nature of the host-guest interactions, with the strongest binding observed in a more acidic environment. mdpi.com
Interfacial Self Assembly and Nanoscale Organization of 1,6,20,25 Tetraaza 6.1.6.1 Paracyclophane at Air Water Interfaces
Langmuir Monolayer Formation and Characterization
The unique amphiphilic character of steroid cyclophanes, which feature a 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane core, allows them to form stable monomolecular films, known as Langmuir monolayers, at the air-water interface. tandfonline.comacs.orgacs.org These monolayers serve as a powerful platform for investigating molecular recognition and dynamic conformational changes in a two-dimensional environment. mdpi.comrsc.org
Surface Pressure-Area (π-A) Isotherms
The behavior of these cyclophane monolayers under lateral compression is quantitatively described by surface pressure-area (π-A) isotherms. These isotherms plot the change in surface pressure (π) as a function of the area available to each molecule (A). For a steroid cyclophane derivative where the tetraazaparacyclophane core is connected to four cholic acid moieties via flexible L-lysine spacers, the π-A isotherm exhibits distinct phase transitions. acs.orgacs.org
A key feature of the isotherm for this cholic acid derivative is a transition to a condensed phase, characterized by a limiting molecular area of approximately 2 nm². acs.orgacs.orgresearchgate.net This value is critical as it provides insight into the molecular arrangement at high surface pressures. acs.orgacs.org In contrast, a similar cyclophane constructed with cholanic acid, which is more hydrophobic, does not show a significant phase transition, highlighting the crucial role of the hydrophilic-hydrophobic balance of the steroid units in the monolayer's behavior. acs.org
| Parameter | Value | Significance |
|---|---|---|
| Core Structure | This compound | Provides the central scaffold for the molecular machine. |
| Phase Transition | Observed transition to a condensed phase | Indicates a significant change in molecular packing and orientation upon compression. acs.orgacs.org |
| Limiting Molecular Area (A₀) | ~2 nm² | Corresponds to the cross-sectional area of the molecule in a compact, "standing-up" conformation. acs.orgacs.org |
Molecular Orientation and Packing
The phases observed in the π-A isotherm correspond directly to changes in the orientation and packing of the cyclophane molecules on the water surface.
At Low Surface Pressures: In the expanded state, the steroid cyclophane adopts an open conformation. mdpi.com The hydrophilic faces of the cholic acid moieties are in contact with the aqueous subphase, maximizing favorable interactions. mdpi.comrsc.org
Upon Compression: As the monolayer is compressed, the applied lateral pressure forces the flexible molecule to reorient. This compression induces a conformational change from the open, two-dimensional state to a more compact, three-dimensional structure. acs.orgacs.orgmdpi.com The cholic acid "walls" are thought to adopt a more vertical, or "standing-up," orientation. acs.orgacs.org This arrangement is consistent with the observed limiting molecular area of ~2 nm², which closely matches the calculated cross-sectional area of the cyclophane in this compact state. acs.orgacs.org This pressure-induced conformational change is fundamental to the molecule's function, effectively converting a flat structure into a three-dimensional cavity. acs.orgacs.org
Lateral Nanoarchitectonics for Functional Assemblies
The controlled arrangement of molecules in two dimensions, termed lateral nanoarchitectonics, can be achieved using the Langmuir monolayer technique. rsc.org For the this compound system, this approach allows for the creation of dynamic, functional assemblies where macroscopic stimuli can control molecular-level events. rsc.orgaip.org
Controlled Two-Dimensional Assemblies
By spreading the steroid cyclophane at the air-water interface, a two-dimensional assembly of molecular machines is created. rsc.org The density and intermolecular spacing of these machines can be precisely controlled by the application of lateral pressure via the barriers of a Langmuir trough. This controlled environment is crucial for studying collective behavior and for coupling the action of individual molecules to a macroscopic input.
Macro-to-Molecular Level Coupling
A significant breakthrough demonstrated with these systems is the direct coupling of a macroscopic mechanical force to a reversible molecular function. tandfonline.comaip.org The simple, centimeter-scale action of compressing and expanding the monolayer with barriers translates into the controlled conformational switching of the individual nanometer-scale cyclophane molecules. tandfonline.comrsc.org
This principle has been elegantly demonstrated through guest binding experiments. mdpi.com The pressure-induced formation of the three-dimensional cavity allows the cyclophane to capture guest molecules from the aqueous subphase. tandfonline.comacs.orgacs.org When the pressure is released and the monolayer expands, the cyclophane reverts to its open conformation, releasing the guest molecule. tandfonline.commdpi.com This process of capture and release can be repeated through cycles of compression and expansion. tandfonline.com
The binding and release can be monitored using a fluorescent probe, such as 6-(p-toluidino)naphthalene-2-sulfonate (TNS), which exhibits enhanced fluorescence when bound within the hydrophobic cavity of the cyclophane. acs.orgmdpi.com Experiments show a periodic change in fluorescence intensity that corresponds directly to the compression-expansion cycles, a phenomenon described as piezoluminescence. acs.orgacs.org This demonstrates a clear and repeatable mechanism where a macroscopic mechanical stimulus directly regulates a molecular recognition event. acs.orgacs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cholic acid |
| L-lysine |
| Cholanic acid |
Functional Molecular Systems and Advanced Applications Derived from 1,6,20,25 Tetraaza 6.1.6.1 Paracyclophane
Molecular Machines and Mechanical Transducers
Derivatives of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane, particularly steroid cyclophanes, serve as exemplary models of molecular machines. These structures typically feature the paracyclophane core appended with four steroid moieties, such as cholic acid, connected through flexible L-lysine spacers. rsc.orgnih.gov This unique architecture allows for the creation of systems that can transduce mechanical force into controlled molecular motion.
Design Principles for Molecular Motion
The fundamental design principle for inducing molecular motion in these systems revolves around conformational changes in response to external pressure, particularly when organized as a monolayer at an air-water interface. nih.govnih.gov The amphiphilic nature of these steroid cyclophanes, with the hydrophilic face of the steroid units and the hydrophobic paracyclophane core, dictates their orientation and behavior at this interface. sci-hub.semdpi.com
At low lateral pressure, the molecules spread out, adopting an "open" conformation where the hydrophilic faces of the cholic acid walls are in contact with the water surface. nih.govsci-hub.se As the monolayer is mechanically compressed, the molecules are forced into a more compact arrangement. This pressure induces a significant conformational change: the steroid moieties pivot upwards, transforming the two-dimensional arrangement into a well-defined three-dimensional cavity. nih.govacs.org This transition from an open to a closed, cavity-forming state is a direct conversion of macroscopic mechanical energy into a specific, predetermined molecular motion. rsc.org The process is reversible; upon expansion of the monolayer, the cyclophane reverts to its open conformation. mdpi.com
| Condition | Molecular State | Key Characteristics |
| Low Lateral Pressure | Open Conformation | Steroid moieties lie flat on the water surface; no functional 3D cavity. sci-hub.se |
| High Lateral Pressure | Closed Conformation | Steroid moieties stand up, forming a 3D host cavity. nih.gov |
"Hand-Operating Nanotechnology" Concepts
The ability to control the function of these molecular machines through macroscopic mechanical actions has given rise to the concept of "hand-operating nanotechnology". rsc.orgsci-hub.se This principle describes how simple, large-scale mechanical stimuli, akin to hand motions, can be used to manipulate molecular-level structures and their functions. rsc.org
By arranging the steroid cyclophanes in a Langmuir monolayer at the air-water interface, researchers can use a barrier to compress or expand the film. This action directly controls the conformational state of each molecule in the assembly. nih.gov The compression-induced formation of the molecular cavity can be used to capture guest molecules from the aqueous subphase, while expansion releases them. mdpi.com This direct, mechanical control over molecular recognition events is a hallmark of hand-operating nanotechnology, bridging the gap between the macroscopic world and nanoscale functions. rsc.orgrsc.org
Luminescent and Chemosensory Applications
The dynamic, pressure-responsive nature of this compound derivatives enables their use in sophisticated sensor systems. The mechanical switching between conformational states can be linked to a clear optical output, such as a change in fluorescence, leading to applications in mechanosensing.
Piezoluminescence Phenomena
Piezoluminescence, or pressure-induced light emission, is a key phenomenon observed in these systems. acs.org This effect is achieved by coupling the mechanical actuation of the cyclophane monolayer with a fluorescent guest molecule. A common fluorescent probe used in these studies is 6-(p-toluidino)naphthalene-2-sulfonate (TNS). acs.orgacs.org
In the absence of pressure, the cyclophane monolayer is in its open state and does not bind the TNS probe present in the water. nih.gov Consequently, the fluorescence emission is low. When lateral pressure is applied, the monolayer is compressed, and the cyclophanes transition to their closed state, forming an array of 3D cavities. These cavities efficiently bind the TNS molecules. acs.orgacs.org The capture of TNS within the hydrophobic environment of the cavity leads to a sharp increase in its fluorescence intensity. nih.gov This process is reversible; repeated cycles of compression and expansion result in periodic changes in fluorescence, demonstrating a clear piezoluminescent effect where mechanical force is directly converted into an optical signal. acs.org
| Monolayer State | Guest Molecule (TNS) | Fluorescence Intensity |
| Expanded (Low Pressure) | Unbound (in water) | Low acs.org |
| Compressed (High Pressure) | Bound within cavity | High acs.org |
Ratiometric Chemosensors for Pressure Quantification
While the intensity-based piezoluminescence of the paracyclophane system demonstrates pressure sensitivity, the field of pressure sensing has advanced toward ratiometric approaches for more precise quantification. acs.orgnih.gov Ratiometric sensors utilize the ratio of fluorescence intensities at two different wavelengths, which provides a self-calibrating measurement that is less susceptible to fluctuations in probe concentration or excitation intensity. acs.org
Research on other systems, such as porphyrin tweezers, has demonstrated how hydrostatic pressure can be quantified by monitoring the ratio of S1 and S2 state fluorescence. acs.orgnih.gov The work on this compound derivatives is cited as a foundational example of using dynamic cavity formation for pressure-responsive molecular recognition, which is a key principle in designing such advanced chemosensors. acs.org The predictable, pressure-dependent guest binding and associated fluorescence changes in the paracyclophane system provide a basis for developing future ratiometric sensors where the ratio of guest-to-host emission or other spectral shifts could be used to quantify the applied mechanical force precisely.
Advanced Materials for Dynamic Systems
The integration of this compound units into larger assemblies represents a significant step toward creating advanced, dynamic materials. These materials, often structured as two-dimensional monolayers, are designed to have functions that can be switched on and off by external stimuli. rsc.org The concept of "nanoarchitectonics" guides this approach, aiming to build functional materials by organizing nanoscale components. rsc.orgnih.gov
The steroid cyclophane monolayers are a prime example of such a dynamic material. researchgate.net They constitute a "dynamic pore array" where the ability to capture and release guest molecules can be mechanically controlled across a large area. researchgate.net This capability has implications for developing responsive surfaces, switchable catalysts, and controlled release systems. The precise control over molecular conformation and the resulting function through macroscopic forces allows for the creation of materials that can adapt to their environment or perform specific tasks on command. rsc.org
Spectroscopic and Analytical Characterization of 1,6,20,25 Tetraaza 6.1.6.1 Paracyclophane Systems
Fluorescence Spectroscopy for Molecular Recognition Studies
Fluorescence spectroscopy is a primary tool for investigating the guest-binding properties of 1,6,20,25-tetraaza[6.1.6.1]paracyclophane systems. The intrinsic hydrophobic cavity of the cyclophane provides a unique microenvironment that can significantly alter the photophysical properties of encapsulated fluorescent guest molecules, often termed probes.
A hallmark of host-guest complexation involving tetraazaparacyclophanes is the pronounced enhancement of the fluorescence emission intensity of guest probes upon binding. researchgate.net Hydrophobic fluorescent dyes such as 6-p-toluidinonaphthalene-2-sulfonate (TNS) and various anilinonaphthalene sulfonic acids (ANSs) are weakly fluorescent in polar aqueous solutions but exhibit a marked increase in quantum yield when sequestered within the nonpolar cavity of the cyclophane. nih.govscirp.org This phenomenon arises from the shielding of the guest molecule from solvent-induced quenching effects and the restriction of intramolecular rotational modes that typically lead to non-radiative decay. researchgate.netmdpi.com
Fluorescence titration experiments, where the concentration of the host cyclophane is systematically varied while the guest concentration is held constant, are routinely performed to quantify the binding affinity. nih.gov The resulting changes in fluorescence intensity are used to calculate the binding constant (K), which is a measure of the stability of the host-guest complex. nih.govscirp.org For instance, a cationic branch-type cyclophane tetramer built from four tetraaza[6.1.6.1]paracyclophane units demonstrated a high affinity for TNS, with a binding constant of 4.8 × 10⁵ M⁻¹. scirp.org Similarly, a pH-responsive cyclophane dimer based on this framework showed a tunable guest-binding ability, with K values for TNS ranging from 2.4 × 10⁴ M⁻¹ to 9.6 × 10⁴ M⁻¹ depending on the pH of the medium. nih.govmdpi.com
| Host System (based on this compound core) | Guest Molecule | Binding Constant (K) / M⁻¹ | Conditions | Reference |
|---|---|---|---|---|
| Cationic Branch-Type Cyclophane Tetramer | TNS | 4.8 × 10⁵ | HEPES buffer (pH 7.4) | scirp.org |
| pH/Reduction Dual-Responsive Cyclophane Dimer | TNS | 9.6 × 10⁴ | pH 3.8 | nih.gov |
| 6.0 × 10⁴ | pH 7.4 | nih.gov | ||
| 2.4 × 10⁴ | pH 10.7 | nih.gov | ||
| PEG-Appended Cyclophane (1) | TNS | 1.0 × 10⁴ | HEPES buffer (pH 7.4), 298 K | scirp.org |
| PEG-Appended Cyclophane (1) | 2,6-ANS | 9.4 × 10³ | HEPES buffer (pH 7.4), 298 K | scirp.org |
In conjunction with intensity enhancement, the complexation of fluorescent probes within the cyclophane cavity typically induces a hypsochromic shift, or blue shift, in the emission maximum. scirp.org This shift to shorter wavelengths is a direct consequence of the guest molecule transitioning from the polar aqueous environment to the nonpolar, hydrophobic interior of the host. koreascience.krresearchgate.net The magnitude of the blue shift serves as a sensitive indicator of the local polarity of the binding site.
By correlating the emission maxima of probes like ANS and TNS in various solvents of known polarity, empirical scales can be established. koreascience.kr These scales are then used to estimate the effective polarity within the cyclophane's cavity. For the parent this compound (CPM 44), the polarity of its binding site was determined using this method. The calculated Z-values, an empirical solvent polarity scale, were found to be 92.65 when probed with ANS and 91.07 with TNS, indicating a significantly hydrophobic internal environment. koreascience.kr
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy is a fundamental technique employed in the initial characterization of this compound and its derivatives. It provides information about the electronic transitions within the molecule, particularly those associated with the aromatic rings. The technique is also utilized in UV/Vis spectrophotometric titrations to study host-guest interactions, complementing fluorescence studies, especially when the guest molecule is not fluorescent but possesses a distinct chromophore that is perturbed upon binding. wiley.comresearchgate.net
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular dichroism (CD) spectroscopy is indispensable for the analysis of chiral systems. nih.govnih.gov While the parent this compound is achiral, it can be functionalized with chiral moieties to create chiral hosts capable of enantioselective molecular recognition.
| Host System | Guest Molecule | λmax (nm) | Molar Ellipticity [θ]HG | Medium | Reference |
|---|---|---|---|---|---|
| Chiral Steroid Cyclophane (based on Tetraazaparacyclophane core) | TNS | 323 | +1.9 x 10⁴ | Synthetic Bilayer Membrane | oup.com |
| 371 | -0.7 x 10⁴ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound systems in solution. researchgate.net Both ¹H and ¹³C NMR are used to confirm the covalent structure of newly synthesized derivatives. scirp.orgmdpi.com
Furthermore, NMR is exceptionally valuable for probing the specifics of host-guest interactions. Upon inclusion of a guest molecule into the cyclophane's cavity, the protons of the guest experience the magnetic anisotropic effect of the host's aromatic rings. sci-hub.se This results in a significant upfield shift of the guest's proton signals in the ¹H NMR spectrum, providing unambiguous evidence of encapsulation. sci-hub.se For example, complexation of 2,7-dihydroxynaphthalene (2,7-DHN) with a steroid cyclophane resulted in noticeable upfield shifts for the guest's protons. sci-hub.se
Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), offer deeper insights into the geometry of the inclusion complex. researchgate.net By detecting through-space correlations between the protons of the host and the guest, 2D ROESY experiments can confirm which part of the guest molecule is situated inside the cavity and its orientation relative to the host framework. researchgate.netresearchgate.net Studies on the complex between the paracyclophane and ANSs have used 2D ROESY to confirm that the naphthalene (B1677914) moiety of the guest is indeed encapsulated within the host's cavity. researchgate.net
Surface-Sensitive Characterization Techniques
When this compound derivatives are incorporated into organized systems like monolayers at the air-water interface, specialized surface-sensitive techniques are required for their characterization. mdpi.com
Surface-Reflective Fluorescence Spectroscopy has been employed to investigate molecular recognition events at this interface. In studies of steroid cyclophanes spread as a Langmuir monolayer, this technique monitored the binding of the fluorescent probe TNS from the aqueous subphase. nih.govacs.org A key finding was that a significant increase in fluorescence intensity occurred abruptly as the monolayer was mechanically compressed to a specific molecular area (~2 nm²). nih.govacs.org This demonstrated that the cyclophane's cavity transitions from a two-dimensional to a three-dimensional structure upon compression, which is essential for efficient guest capture. nih.govacs.org This reversible capture and release of the guest, controlled by lateral pressure, represents a form of piezoluminescence. nih.gov
Atomic Force Microscopy (AFM) is used to visualize the morphology of these monolayers after they have been transferred to a solid substrate, such as mica. mdpi.comwiley.com AFM provides topographical information at the nanoscale, allowing for the direct observation of molecular patterns and assemblies. For instance, AFM has been used to image complex patterns formed by the interaction of aqueous template molecules with mixed monolayers containing cyclophane derivatives, revealing periodic domains corresponding to different heights on the surface. mdpi.com
Computational and Theoretical Investigations of 1,6,20,25 Tetraaza 6.1.6.1 Paracyclophane
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to elucidate the structural and electronic properties of derivatives of the 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane core. These studies are crucial for validating experimentally determined structures and understanding their spectroscopic behavior.
For instance, DFT and Time-Dependent DFT (TD-DFT) calculations have been used to support the structural analysis and absorption spectra of complex derivatives. bhu.ac.in In one study, calculations were performed on N,N′,N″,N‴,-Tetrakis(3-carboxy-propionyl)-1,6,20,25-tetraaza[6.1.6.1]paracyclophane, demonstrating the utility of DFT in confirming the geometric and electronic features of these complex macrocycles. bhu.ac.in
While detailed DFT studies on the parent this compound are not extensively documented in isolation, related computational methods like molecular mechanics are frequently used. These calculations are instrumental in determining the lowest energy conformations of larger, cage-type host molecules that incorporate the tetraazaparacyclophane skeleton, providing a foundational understanding of their three-dimensional shapes. pnas.org
Table 1: Application of Quantum and Molecular Mechanics Methods
| Method | Derivative/System | Purpose of Calculation | Reference |
|---|---|---|---|
| DFT / TD-DFT | N,N′,N″,N‴,-Tetrakis(3-carboxy-propionyl)-1,6,20,25-tetraaza[6.1.6.1]paracyclophane | Support for molecular structure and absorption spectra analysis. | bhu.ac.in |
| Molecular Mechanics / Dynamics | Cage-type cyclophanes with a tetraazaparacyclophane core | Search for lowest energy conformations and analysis of molecular structure. | pnas.org |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a key computational tool for exploring the dynamic behavior and conformational flexibility of complex host molecules derived from the this compound framework. These simulations provide insights into how the molecule behaves over time in different environments.
Computational Modeling of Host-Guest Interactions
Computational modeling is essential for understanding and predicting the binding behavior of this compound-based hosts with various guest molecules. These models can elucidate the primary forces driving complexation and predict binding affinities.
Molecular docking studies have been performed on derivatives to explore their interactions with biological targets. For example, the binding of a modified tetraazaparacyclophane complex to the major or minor groove of DNA has been supported by molecular docking, which helps to visualize and analyze the potential binding modes at an atomic level. bhu.ac.in
Furthermore, computer-aided molecular modeling has been used to rationalize the binding of fluorescent probes, such as 6-(p-toluidino)naphthalene-2-sulfonate (TNS), within the cyclophane's cavity. researchgate.net These models suggest that a combination of favorable hydrophobic and electrostatic interactions are the primary driving forces for the formation of stable host-guest complexes. pnas.orgresearchgate.net
Experimental studies on a cyclophane dimer linked by disulfide bonds provide detailed thermodynamic data for guest binding, which computational models aim to reproduce and predict. mdpi.com The binding of TNS was found to be highly pH-dependent, with the strongest binding observed under acidic conditions due to favorable electrostatic interactions between the anionic guest and the cationic host. mdpi.com The thermodynamic parameters for this interaction, determined experimentally, serve as valuable benchmarks for computational methods. mdpi.com
Table 2: Thermodynamic Data for Host-Guest Complexation of Cyclophane Dimer (1) with TNS at 298 K
| pH | Binding Constant (K) / M-1 | Gibbs Free Energy (ΔG) / kJ mol-1 | Enthalpy (ΔH) / kJ mol-1 | Entropy (ΔS) / kJ mol-1 K-1 |
|---|---|---|---|---|
| 3.8 | 9.6 × 104 | -28.4 | -49.6 | -0.071 |
| 7.4 | 6.0 × 104 | -27.3 | -39.7 | -0.042 |
| 10.7 | 2.4 × 104 | -25.0 | -25.8 | -0.003 |
Prediction of Pressure-Induced Effects
Based on available scientific literature, there are no specific computational or theoretical studies focused on predicting the effects of high pressure on the structure, conformation, or properties of this compound or its direct derivatives. This area of research remains unexplored for this particular class of compounds.
Coordination Chemistry of 1,6,20,25 Tetraaza 6.1.6.1 Paracyclophane
Metal Ion Complexation Strategies
Detailed experimental strategies for the complexation of metal ions with the unsubstituted 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane are not well-described in peer-reviewed literature. The secondary amine groups within the macrocyclic structure are potential coordination sites, but specific methods such as solvent-based coordination, template synthesis, or guest-assisted complexation have been primarily reported for its more complex derivatives.
For instance, research has been conducted on N-acylated derivatives like N,N′,N″,N‴,-Tetrakis(3-carboxy-propionyl)-1,6,20,25-tetraaza[6.1.6.1]paracyclophane. bhu.ac.in This derivative has been successfully complexed with metal ions such as Zn(II), Cd(II), and Cu(II), often in the presence of ancillary ligands like 2,2′-bipyridine. bhu.ac.inresearchgate.net The carboxyl groups in this derivative play a crucial role in the coordination process, a feature absent in the parent cyclophane. The strategies employed for these derivatives typically involve self-assembly processes in solution, where the metal salt and the cyclophane derivative are mixed, often with heating, to facilitate the formation of the coordination complex.
Structural Analysis of Metal-Cyclophane Complexes
Comprehensive structural data, such as single-crystal X-ray diffraction analysis, for metal complexes of the parent this compound are currently unavailable in published studies. Consequently, detailed information regarding bond lengths, coordination geometries, and bond angles for such complexes cannot be provided.
The structural analysis that has been reported pertains to derivatives. For example, the complex formed between a carboxylato derivative of the cyclophane and Cu(II)-2,2′-bipyridine has been characterized using spectroscopic methods (IR, Solid-state UV-Vis, ESR), elemental analysis, and single-crystal X-ray diffraction. researchgate.net This analysis revealed a 3D supramolecular structure held together by non-covalent interactions. researchgate.net However, the coordination environment of the metal ions in this case is heavily influenced by the carboxylate groups and the bipyridine ligands, and cannot be directly extrapolated to the parent tetraaza[6.1.6.1]paracyclophane, where coordination would occur directly with the secondary amine nitrogens. Spectroscopic data such as NMR and UV-Vis are powerful tools for studying complexation, but specific data showing shifts upon metal binding to the unsubstituted cyclophane are not documented.
Applications in Coordination Polymers and Materials
The use of unsubstituted this compound as a building block or linker molecule for the construction of coordination polymers and functional materials is a promising concept, yet it remains largely unexplored. Coordination polymers are extended structures formed by linking metal ions with organic ligands, and their properties are highly dependent on the geometry of both components. wiley.com
While the field of coordination polymers is extensive, with many examples based on other paracyclophane derivatives, specific instances utilizing this compound are not found in the current body of scientific literature. mdpi.com The synthesis and characterization of coordination polymers have been reported for a carboxylato-functionalized version of the cyclophane with Zn(II) and Cd(II)-2,2′-bipyridines. bhu.ac.in The resulting materials exhibit properties such as photoluminescence, which are of interest for developing new functional materials. researchgate.net The potential applications of materials derived from the parent cyclophane remain a subject for future research.
Comparative Analysis with Other Macrocyclic Receptors
Distinctive Features of the 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane Scaffold
The this compound, sometimes referred to as CP44, possesses a unique molecular architecture that sets it apart as a versatile host molecule in supramolecular chemistry. lookchem.com Its structure is characterized by two parallel p-xylyl units linked by two sets of aliphatic chains containing nitrogen atoms.
Key structural features include:
A Well-Defined, Elongated Cavity : The scaffold features a somewhat elongated, hydrophobic cavity. insciences.org This shape is particularly suitable for the inclusion of flat, aromatic guest molecules. The geometry and size of the cavity can be fine-tuned by modifying the aliphatic spacer groups. insciences.org
Integrated Nitrogen Atoms : The four nitrogen atoms incorporated into the aliphatic bridges are a defining characteristic. These heteroatoms serve multiple functions: they can act as hydrogen bonding sites for guest interaction and provide convenient handles for chemical modification. insciences.orgmdpi.com This allows for the attachment of various functional moieties to enhance water solubility or introduce stimuli-responsive properties. mdpi.com
Structural Rigidity and Flexibility : The paracyclophane framework provides a degree of structural rigidity, ensuring a pre-organized cavity for guest binding. lookchem.com However, the aliphatic chains offer conformational flexibility, allowing the host to adapt to the size and shape of incoming guest molecules.
Hydrophobic and Polar Domains : The molecule combines hydrophobic aromatic panels with more polar regions associated with the nitrogen atoms in the bridges. This duality is crucial for its function in aqueous media, where hydrophobic interactions often serve as the primary driving force for guest complexation. scirp.org
These features make the tetraaza[6.1.6.1]paracyclophane scaffold a highly adaptable platform for designing synthetic receptors with tailored guest-binding capabilities. mdpi.com
Comparative Host-Guest Behavior with Cyclodextrins and Calixarenes
The host-guest properties of this compound are distinct when compared to other common macrocyclic receptors like cyclodextrins and calixarenes.
Cyclodextrins , which are cyclic oligosaccharides, possess a toroidal or truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior. researchgate.netthno.org Their host-guest interactions are primarily driven by the hydrophobic effect. thno.org A comparative study on the inclusion complexation of anilinonaphthalene sulfonic acids (ANSs) with this compound and β-cyclodextrin revealed significant differences. The paracyclophane formed 1:1 inclusion complexes that were demonstrated to be highly stable, with the complexation being primarily enthalpy-driven. researchgate.net In contrast, complexation with cyclodextrins is often entropy-driven. This suggests that the paracyclophane's more defined and rigid cavity allows for stronger, more specific van der Waals and potentially hydrogen bonding interactions upon guest inclusion. researchgate.net
Calixarenes are cup-shaped macrocycles known for their high molecular flexibility and π-rich cavities. insciences.org Their ability to adopt different conformations allows for an "induced-fit" mechanism when binding guests. insciences.org While both calixarenes and the tetraazaparacyclophane possess aromatic surfaces for π-π interactions, the paracyclophane offers a more enclosed, box-like cavity compared to the more open cone of typical calixarenes. The nitrogen atoms in the paracyclophane's bridges also introduce hydrogen bonding capabilities not inherent to the basic calixarene (B151959) skeleton. insciences.org
| Feature | This compound | Cyclodextrins | Calixarenes |
|---|---|---|---|
| Core Structure | Two parallel aromatic rings linked by tetraaza-aliphatic chains | Cyclic oligosaccharide (glucose units) | Phenolic units linked by methylene (B1212753) bridges |
| Cavity Shape | Elongated, box-like | Toroidal, truncated cone | Cup-like, flexible cone |
| Cavity Nature | Hydrophobic aromatic surfaces, polar nitrogen sites | Hydrophobic | π-rich, hydrophobic |
| Primary Binding Forces | Hydrophobic, van der Waals, π-π stacking, hydrogen bonding | Hydrophobic effect, van der Waals | Cation-π, π-π stacking, hydrogen bonding, hydrophobic |
| Structural Flexibility | Semi-rigid with flexible bridges | Rigid | Conformationally flexible |
Contrasts with Other Paracyclophane Architectures
Within the broader family of paracyclophanes, the 1,6,20,25-tetraaza[6.1.6.1] architecture exhibits notable differences from other common scaffolds, particularly the well-studied [2.2]paracyclophane.
The most significant contrast lies in the nature and length of the bridging chains. [2.2]Paracyclophane is defined by its short, two-carbon ethylene (B1197577) bridges. This short linkage forces the two benzene (B151609) rings into close proximity (approximately 3 Å), resulting in significant ring distortion and strain. researchgate.netacs.org This proximity leads to strong through-space π-π electronic interactions, a hallmark of the [2.2]paracyclophane system. researchgate.net Its internal cavity is very small and generally not accessible for guest inclusion.
In stark contrast, the this compound features much longer and more complex bridging units (-CH₂-NH-(CH₂)₄-NH-CH₂-). These longer chains create a significantly larger and more accessible cavity, making it an effective host for molecular guests, a role that [2.2]paracyclophane cannot typically fulfill. insciences.org The strain on the aromatic rings is substantially reduced compared to the [2.2] system.
Furthermore, the incorporation of nitrogen heteroatoms in the bridges of the [6.1.6.1] system is a critical point of differentiation. These atoms provide sites for hydrogen bonding and, crucially, allow for straightforward synthetic modification and functionalization, which is more challenging with the simple alkyl bridges of [2.2]paracyclophane. mdpi.com
| Feature | This compound | [2.2]Paracyclophane |
|---|---|---|
| Bridging Chains | Long, flexible tetraaza-aliphatic chains | Short, two-carbon (ethylene) chains |
| Cavity Size | Large and accessible for guest inclusion | Very small, inaccessible to most guests |
| Structural Strain | Relatively low strain | High strain, distorted aromatic rings |
| Key Interactions | Host-guest interactions within the cavity | Strong through-space π-π electronic interactions |
| Functionalization | Easily functionalized at the nitrogen atoms | Functionalization occurs on the aromatic rings |
| Primary Application | Host-guest chemistry, molecular recognition | Materials science, asymmetric synthesis, studies of π-systems |
Concluding Remarks and Future Research Trajectories in 1,6,20,25 Tetraaza 6.1.6.1 Paracyclophane Chemistry
Remaining Challenges in Design and Synthesis
Despite significant progress, the synthesis of cyclophanes, including the 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane core, is not without its difficulties. The creation of these macrocycles is an inherently challenging endeavor due to the high entropic penalty associated with the ring-closing step. rsc.org Chemists must overcome significant synthetic hurdles that often require harsh reaction conditions and result in low yields. nih.govmun.ca
Key challenges in the synthesis and design include:
Strain and Entropy: The strained nature of the cyclophane structure poses a significant synthetic challenge. mun.canih.gov The entropic cost of bringing reactive ends of precursor molecules together to form the macrocycle is a major barrier that often leads to the formation of undesired oligomers and polymers. rsc.org
High-Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, syntheses must often be performed under high-dilution conditions. For instance, the synthesis of a this compound-13,32-disulfone derivative required a very low concentration (6.91 x 10⁻³ mol/L) to achieve cyclization. lookchem.com Such conditions are often impractical for large-scale production.
Developing Novel Synthetic Routes: There is a continuous need for greener, more efficient, and atom-economical synthetic protocols. Recent developments, such as light-promoted intramolecular Fries-type rearrangements for other cyclophane systems, offer promising avenues for creating diverse structures without the need for catalysts or additives. rsc.org Applying such innovative strategies to tetraazaparacyclophanes could represent a significant breakthrough.
Overcoming these challenges is crucial for unlocking the full potential of this cyclophane scaffold, making it more accessible for functionalization and integration into advanced systems.
Exploration of Novel Stimuli-Responsive Functions
A major trajectory in current research is the endowment of this compound derivatives with stimuli-responsive capabilities. These "smart" molecules can alter their properties or perform specific actions, such as capturing and releasing guest molecules, in response to external triggers. mdpi.comnih.govrsc.orgnih.govnih.gov This functionality is typically achieved by attaching specific responsive moieties to the nitrogen atoms of the macrocyclic skeleton.
Derivatives of this compound have been engineered to respond to a variety of stimuli:
Mechanical Force: A notable example is a "steroid cyclophane," where the core paracyclophane is connected to four cholic acid units through flexible L-lysine spacers. aip.orgrsc.orgnih.govrsc.org When arranged as a monolayer at an air-water interface, this molecular machine can be mechanically manipulated. Lateral compression forces the molecule to switch from an "open" conformation to a "cavity" conformation, enabling it to capture guest molecules from the aqueous subphase. Subsequent expansion reverses this process, releasing the guest. aip.orgrsc.org
pH and Redox Activity: By functionalizing the cyclophane scaffold with zwitterionic ionizable linkers and disulfide bonds, researchers have created water-soluble dimers that exhibit dual responsiveness to both pH and redox conditions. The guest-binding affinity of these dimers can be modulated by changing the pH of the solution. Furthermore, the disulfide bonds can be cleaved by a reducing agent, triggering the release of a bound guest molecule.
These examples demonstrate the immense potential for creating highly specific and controllable molecular systems based on the tetraazaparacyclophane framework. Future research will likely focus on expanding the range of triggers to include light, temperature, and specific biological markers. researchgate.net
Table 1: Stimuli-Responsive Functions of this compound Derivatives
| Stimulus | Derivative | Mechanism | Observed Response | Reference |
|---|---|---|---|---|
| Mechanical Force (Compression/Expansion) | Steroid Cyclophane (core + 4 cholic acid units) | Conformational change of a monolayer at the air-water interface between "open" and "cavity" forms. | Reversible capture and release of aqueous guest molecules (e.g., naphthalene (B1677914) derivatives). | aip.orgnih.govrsc.org |
| pH | Water-soluble cyclophane dimer with ionizable linkers | Protonation/deprotonation of functional groups alters the host's binding affinity. | pH-dependent binding of guest molecules. | |
| Redox (Reducing Agent) | Water-soluble cyclophane dimer with disulfide bonds | Cleavage of the disulfide linkage connecting the two cyclophane units. | Triggered release of bound guest molecules. |
Integration into Advanced Nanodevices and Smart Materials
The ultimate goal for many functional molecules is their integration into larger, more complex systems to create advanced materials and devices. The stimuli-responsive properties of this compound derivatives make them prime candidates for this purpose. The flexible nature of these supramolecular structures is highly suitable for the development of smart materials. aip.org
The concept of "nanoarchitectonics" — architecting functional materials from molecular units — is particularly relevant here. aip.orgrsc.org The steroid cyclophane system is a key example of this principle in action. The arrangement of these molecular machines into a monolayer at an interface creates a system where macroscopic mechanical actions can be coupled with nanoscopic functions. aip.org This has been termed "hand-operating nanotechnology," highlighting its potential for creating dynamic, user-controlled surfaces and devices. rsc.orgrsc.org
Future research trajectories in this area are aimed at:
Developing Functional Surfaces: Creating surfaces whose properties, such as wettability or adhesion, can be switched on demand by external stimuli.
Controlled Release Systems: Designing smart materials that can encapsulate a payload, such as a drug, and release it only in the presence of a specific biological trigger, like an enzyme or a change in pH associated with diseased tissue.
Sensors and Actuators: Integrating these cyclophanes into polymeric materials to create mechanophores that can detect and visualize mechanical stress through changes in fluorescence or color. acs.org
Nanofiltration and Molecular Sieving: While not yet demonstrated with this specific cyclophane, the broader class of cyclophanes is being used to construct two-dimensional polymers for advanced nanofiltration membranes, suggesting a potential application pathway.
The transition from individual molecules in solution to organized assemblies in materials is a critical step toward realizing the practical applications of this compound chemistry. As synthetic challenges are overcome and new responsive functions are discovered, the integration of this versatile cyclophane into the smart materials and nanodevices of the future appears increasingly attainable.
Q & A
Basic: What are the established synthetic routes for 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane, and how do reaction conditions influence product purity?
Methodological Answer:
Synthesis typically involves macrocyclic template-directed strategies or stepwise cyclization. Key variables include solvent polarity (e.g., DMF vs. THF), temperature gradients (room temp vs. reflux), and stoichiometric control of amine precursors. For purity optimization, employ HPLC with a C18 column (MeCN/H2O mobile phase, 0.1% TFA) to monitor byproducts like uncyclized oligomers. Post-synthesis, recrystallization in ethanol/water mixtures (7:3 v/v) removes polar impurities .
Advanced: How can computational modeling resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?
Methodological Answer:
Use density functional theory (DFT) at the B3LYP/6-31G(d) level to simulate NMR chemical shifts, accounting for solvent effects (e.g., PCM model for DMSO). Compare experimental vs. calculated shifts to identify conformational isomers or protonation state variations. For example, discrepancies in aromatic proton signals may arise from dynamic chair-to-chair inversions of the paracyclophane core, which can be modeled via molecular dynamics simulations (MD, 500 ns trajectories) .
Basic: What spectroscopic techniques are most reliable for characterizing the macrocyclic structure?
Methodological Answer:
- NMR: Focus on -NSC (nuclear spin coupling) patterns to confirm tetraaza bridgehead geometry.
- MS: High-resolution ESI-MS in positive ion mode to validate molecular ion [M+H] and fragmentation pathways (e.g., loss of NH groups).
- X-ray crystallography: Resolve ambiguities in nitrogen positioning; use SHELX for structure refinement with anisotropic displacement parameters .
Advanced: How do solvent polarity and counterion selection affect the host-guest binding efficiency of this paracyclophane?
Methodological Answer:
Design a systematic study using isothermal titration calorimetry (ITC) in solvents of varying polarity (e.g., chloroform, DMSO, water). Compare binding constants () for model guests (e.g., carboxylates, aromatic amines) with different counterions (Cl, PF, BF). Polar solvents enhance electrostatic interactions but may compete for hydrogen bonding. Use multivariate regression to isolate solvent vs. counterion effects .
Basic: What are the primary challenges in achieving scalable yields for this compound?
Methodological Answer:
Low yields (<20%) often stem from competing oligomerization during cyclization. Mitigate this by:
- Kinetic control: Slow addition of diamine precursors via syringe pump (0.1 mL/min) to favor macrocycle formation.
- Template-assisted synthesis: Use Zn or Cu as coordinating agents to preorganize reactants.
- Workup: Employ membrane filtration (0.22 µm nylon) to remove polymeric byproducts .
Advanced: How can contradictory results in catalytic activity studies (e.g., oxidation reactions) be reconciled?
Methodological Answer:
Contradictions may arise from undetected redox states of the macrocycle or substrate-specific activation barriers. Use cyclic voltammetry (CV) to map redox potentials under catalytic conditions (e.g., 0.1 M TBAPF in CHCN). Pair with operando UV-vis spectroscopy to correlate intermediate species (e.g., radical cations) with turnover frequencies. Apply the Eyring equation to compare activation parameters across substrates .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Toxicity: Conduct Ames tests for mutagenicity due to aromatic amine residues.
- Storage: Store under argon at -20°C to prevent hydrolysis of the aza bridges.
- Waste disposal: Neutralize acidic byproducts (pH 7-8) before incineration .
Advanced: What theoretical frameworks explain the unusual fluorescence quenching observed in aqueous solutions?
Methodological Answer:
Apply Förster resonance energy transfer (FRET) theory to model quenching efficiency. Use time-resolved fluorescence spectroscopy to measure lifetime () changes in HO vs. DO. If decreases in HO, attribute quenching to proton-coupled electron transfer (PCET) at the aza bridges. Validate with deuterium isotope effects and pH-dependent studies .
Basic: How to validate the purity of this compound before functionalization?
Methodological Answer:
- TLC: Use silica gel 60 F plates with EtOAc/MeOH (9:1); ≈ 0.3 for pure compound.
- Elemental analysis: Target ≤0.3% deviation for C, H, N content.
- MALDI-TOF: Confirm absence of sodiated/potassiated adducts .
Advanced: How can machine learning optimize the design of derivatives for targeted applications (e.g., supramolecular catalysis)?
Methodological Answer:
Train a random forest model on a dataset of ~100 derivatives (features: substituent electronegativity, steric bulk, solvent logP). Use SHAP values to identify key predictors of catalytic turnover. Validate with automated high-throughput screening (HTS) in microfluidic reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
